tert-Butyl uracil-1-ylacetate

Description

BenchChem offers high-quality tert-Butyl uracil-1-ylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl uracil-1-ylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

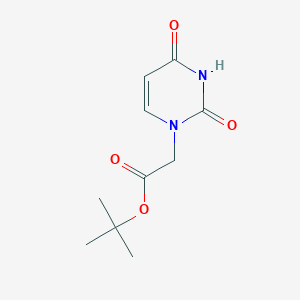

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

tert-butyl 2-(2,4-dioxopyrimidin-1-yl)acetate |

InChI |

InChI=1S/C10H14N2O4/c1-10(2,3)16-8(14)6-12-5-4-7(13)11-9(12)15/h4-5H,6H2,1-3H3,(H,11,13,15) |

InChI Key |

QLKHDTKOLCBXGQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)CN1C=CC(=O)NC1=O |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC(=O)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl Uracil-1-ylacetate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil and its derivatives are cornerstones in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic modification of the uracil scaffold, such as through N-acylation, is a key strategy for modulating physicochemical properties to enhance drug-like characteristics, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of tert-Butyl uracil-1-ylacetate, a derivative of significant interest. In the absence of extensive direct experimental data in publicly accessible literature, this document synthesizes information from foundational principles and analogous N-acylated structures to predict its physicochemical profile. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the foundational data presented herein.

Introduction and Molecular Structure

tert-Butyl uracil-1-ylacetate is a synthetic derivative of uracil, characterized by the attachment of a tert-butyl acetate group to the N1 position of the pyrimidine ring. This structural modification is anticipated to significantly alter the physicochemical properties of the parent uracil molecule. The introduction of the bulky, lipophilic tert-butyl group is a common strategy in medicinal chemistry to enhance membrane permeability and potentially modulate interactions with biological targets. Understanding the precise physicochemical characteristics of this molecule is paramount for its potential development as a therapeutic agent or as a crucial intermediate in the synthesis of more complex bioactive compounds.[1][2]

Chemical Structure

The structural formula of tert-Butyl uracil-1-ylacetate is C₁₀H₁₄N₂O₄. The molecule combines the hydrophilic, hydrogen-bonding capable uracil moiety with a sterically hindered, hydrophobic tert-butylacetyl group.

Predicted Physicochemical Properties and Rationale

The following properties are predicted based on the compound's structure and data from analogous N1-substituted uracil derivatives. Experimental verification is essential and the protocols for such are detailed in Section 3.

| Property | Predicted Value | Rationale |

| Molecular Weight | 226.23 g/mol | Calculated from the chemical formula: C₁₀H₁₄N₂O₄. |

| Melting Point (°C) | 150 - 180 | Uracil has a very high melting point (>300 °C) due to extensive intermolecular hydrogen bonding. N1-acylation disrupts this network, and the bulky tert-butyl group will further hinder crystal packing, likely leading to a significantly lower melting point compared to uracil, but still a solid at room temperature due to the polar uracil core.[3] |

| Boiling Point (°C) | > 300 (with decomposition) | Expected to be high due to the polar uracil moiety and relatively high molecular weight. Thermal decomposition is likely to occur before a boiling point is reached at atmospheric pressure. |

| Solubility | ||

| In Water | Low to moderate | The polar uracil ring with its N-H and carbonyl groups can hydrogen bond with water, but the large, non-polar tert-butylacetyl group will significantly decrease aqueous solubility compared to uracil.[4] |

| In Polar Aprotic Solvents | High (e.g., DMSO, DMF) | These solvents are excellent at solvating both the polar uracil ring and the ester functionality.[2] |

| In Non-Polar Solvents | Low to moderate (e.g., Chloroform, Dichloromethane) | The presence of the non-polar tert-butyl group will confer some solubility in these solvents, but the polarity of the uracil ring will limit it. |

| pKa | 8.5 - 9.5 | The primary acidic proton is on the N3 of the uracil ring. Acylation at the N1 position generally has a minor effect on the pKa of the N3 proton. The pKa is expected to be slightly lower than that of uracil (pKa ≈ 9.5) due to the electron-withdrawing nature of the acetyl group.[5][6] |

Methodologies for Experimental Characterization

The following section provides detailed protocols for the synthesis and characterization of tert-Butyl uracil-1-ylacetate. These methods are foundational and can be adapted based on available laboratory equipment and specific research objectives.

Synthesis of tert-Butyl uracil-1-ylacetate

A plausible synthetic route involves the N-alkylation of uracil with tert-butyl bromoacetate. This is a standard method for introducing substituents at the N1 position of the uracil ring.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of uracil (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.

-

Addition of Reagent: Slowly add tert-butyl bromoacetate (1.1 equivalents) to the stirring suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (uracil) is consumed.

-

Workup: Cool the reaction mixture to room temperature, pour it into cold water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel to yield pure tert-Butyl uracil-1-ylacetate.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[7]

Step-by-Step Protocol:

-

Preparation: Place approximately 10 mg of the compound into a series of small test tubes.

-

Solvent Addition: To each tube, add 0.5 mL of a different solvent (e.g., water, ethanol, DMSO, chloroform, hexane).

-

Mixing: Agitate each tube vigorously for 1-2 minutes.

-

Observation: Visually inspect each tube to determine if the solid has completely dissolved. Classify as soluble, partially soluble, or insoluble.

pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of the compound as a function of pH.

Step-by-Step Protocol:

-

Stock Solution: Prepare a stock solution of tert-Butyl uracil-1-ylacetate in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total concentration of the compound but at different pH values.

-

Measurement: Record the UV-Vis absorbance spectrum (e.g., from 220 to 350 nm) for each sample.

-

Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly. Plot the absorbance at this wavelength against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve. [1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expected Signals:

-

A singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

A singlet around 4.5-4.7 ppm for the two protons of the methylene (-CH₂-) group.

-

A doublet around 5.7-5.9 ppm for the C5-H of the uracil ring.

-

A doublet around 7.5-7.7 ppm for the C6-H of the uracil ring.

-

A broad singlet around 11.0-11.5 ppm for the N3-H proton. [2][8]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

-

Expected Signals:

-

Signals for the tert-butyl methyl carbons (~28 ppm) and the quaternary carbon (~82 ppm).

-

A signal for the methylene carbon (~50 ppm).

-

Signals for the uracil ring carbons (C5 ~102 ppm, C6 ~141 ppm, C2 ~151 ppm, C4 ~163 ppm).

-

A signal for the ester carbonyl carbon (~168 ppm). [2][8]* IR (Infrared) Spectroscopy:

-

-

Expected Peaks:

-

Expected Ion: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (226.23). Fragmentation patterns would likely show the loss of the tert-butyl group or the entire tert-butylacetyl side chain.

-

Conclusion

This guide provides a detailed, predictive overview of the physicochemical properties of tert-Butyl uracil-1-ylacetate, a compound of interest for further research in medicinal chemistry. While direct experimental data is currently limited, the provided estimations, grounded in the known properties of its constituent moieties and analogous structures, offer a solid foundation for future work. The detailed experimental protocols included are designed to be self-validating and provide a clear path for researchers to empirically determine these crucial parameters. The synthesis and rigorous characterization of tert-Butyl uracil-1-ylacetate will be instrumental in unlocking its potential in drug discovery and development.

References

- (No author provided). (2025). Synthesis of Uracil Derivatives and Some of Their Reactions.

- (No author provided). (2019). Two Steps Synthesis of Uracil-1-β-D-ribofuranoside Esters: Characterization, Antibacterial and Anticancer Activities. ResearchGate.

- (No author provided). (n.d.). Schematic for the synthesis of novel uracil derivatives. ResearchGate.

- (No author provided). (2025). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.

- (No author provided). (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI.

- (No author provided). (2025). Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity. The Royal Society of Chemistry.

- (No author provided). (n.d.). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing).

-

(No author provided). (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing). Retrieved from [Link]

- (No author provided). (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Institutes of Health.

-

Ressner, E. C., Fraher, P., Edelman, M. S., & Mertes, M. P. (1976). Synthesis of 5-substituted uracil derivatives. Journal of Medicinal Chemistry, 19(1), 194-6. Retrieved from [Link]

- (No author provided). (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.

- (No author provided). (n.d.). Development of Methods for the Determination of pKa Values. PMC.

- (No author provided). (2023). Solubility of Organic Compounds.

-

(No author provided). (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

- (No author provided). (n.d.). pKa Values of Uracil and Derivatized Uracils in Solution upon Functionalization at N1 and Measured Surface pKa Values Determined by Contact Angle Titration and by Streaming Potential a. ResearchGate.

- (No author provided). (n.d.). Preparation method of uracil. Google Patents.

- (No author provided). (2025). The acidity of uracil and uracil analogs in the gas phase: Four surprisingly acidic sites and biological implications. ResearchGate.

-

(No author provided). (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Retrieved from [Link]

- (No author provided). (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (No author provided). (2021). experiment (1) determination of melting points.

-

(No author provided). (n.d.). Ab Initio Molecular Dynamics Computation of the Infrared Spectrum of Aqueous Uracil. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

- (No author provided). (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PubMed Central.

- (No author provided). (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.

- (No author provided). (2021). pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.

- (No author provided). (2025). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. PubMed Central.

- (No author provided). (n.d.). Experiment 1 - Melting Points.

- (No author provided). (n.d.). Influence of uracil defect on DNA structure: 1H NMR investigation at 500 MHz. PMC - NIH.

- (No author provided). (2021). Organic Chemistry: Introduction to Solubility. SALTISE.

- (No author provided). (n.d.). Biological properties of N-acyl and N-haloacetyl neuraminic acids: processing by enzymes of sialic acid metabolism, and interaction with influenza virus. PubMed.

- (No author provided). (2025). Theoretical Evaluation of the pKa Values of 5-substitued Uracil Derivatives. ResearchGate.

- (No author provided). (n.d.). Melting point determination.

- (No author provided). (n.d.). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI.

-

(No author provided). (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega - ACS Publications. Retrieved from [Link]

- (No author provided). (2010). Showing Compound Uracil (FDB006426). FooDB.

- (No author provided). (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- (No author provided). (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts.

- (No author provided). (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S.

- (No author provided). (2025). STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. bioRxiv.

- (No author provided). (n.d.). Optical properties of Uracil thin film in terms of real (n) and imaginary (k) parts of complex refractive index (left) and total losses (100-R-T) of a layer with 20 nm thickness as deposited and after 24h storage at room temperature (right). ResearchGate.

- (No author provided). (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.

Sources

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of tert-Butyl Uracil-1-ylacetate: A Technical Guide

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for a Key Synthetic Intermediate

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for tert-butyl uracil-1-ylacetate, a significant compound in synthetic organic chemistry and drug development. A comprehensive examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data is presented. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the structural characterization of this molecule. Through a detailed interpretation of the spectral data, this guide aims to facilitate its unambiguous identification and use in complex synthetic pathways.

Introduction: The Significance of tert-Butyl Uracil-1-ylacetate

tert-Butyl uracil-1-ylacetate serves as a crucial building block in the synthesis of a variety of nucleoside analogs and other modified pyrimidines. The uracil moiety provides a handle for introducing biological activity, particularly in antiviral and anticancer research, while the tert-butyl ester function offers a protecting group that can be selectively removed under specific conditions. Accurate and comprehensive characterization of this intermediate is paramount to ensure the integrity of multi-step synthetic routes. This guide provides an in-depth analysis of the key spectroscopic techniques used to confirm the structure and purity of tert-butyl uracil-1-ylacetate.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The diagram below illustrates the atomic arrangement and numbering convention used throughout this guide.

Figure 1. Molecular structure of tert-butyl uracil-1-ylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for tert-Butyl Uracil-1-ylacetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Note: Specific experimental data for tert-butyl uracil-1-ylacetate is not publicly available in the searched resources. The table is a template for the expected signals.

Interpretation and Causality:

-

Uracil Protons (H-5, H-6, N-H): The vinyl protons H-5 and H-6 of the uracil ring would be expected to appear as doublets in the downfield region of the spectrum due to their deshielded environment and coupling to each other. The N-H proton would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.

-

Methylene Protons (-CH₂-): The two protons of the methylene group attached to the uracil N1 position would be expected to resonate as a singlet, as they are chemically equivalent and lack adjacent protons to couple with. Their proximity to the electronegative nitrogen and the carbonyl group would shift their signal downfield.

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are all chemically equivalent and would therefore appear as a sharp singlet in the upfield region of the spectrum. This characteristic signal is a strong indicator of the presence of the tert-butyl ester.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for tert-Butyl Uracil-1-ylacetate

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | C=O (Uracil) |

| Data not available | C=O (Ester) |

| Data not available | C-6 (Uracil) |

| Data not available | C-5 (Uracil) |

| Data not available | Quaternary C (tert-Butyl) |

| Data not available | -CH₂- |

| Data not available | -CH₃ (tert-Butyl) |

Note: Specific experimental data for tert-butyl uracil-1-ylacetate is not publicly available in the searched resources. The table is a template for the expected signals.

Interpretation and Causality:

-

Carbonyl Carbons: Two distinct signals would be expected in the downfield region (typically >150 ppm) corresponding to the two carbonyl carbons of the uracil ring and the ester carbonyl.

-

Uracil Ring Carbons: The C-6 and C-5 carbons of the uracil ring would appear in the olefinic region of the spectrum.

-

tert-Butyl Group Carbons: A signal for the quaternary carbon of the tert-butyl group would be observed, along with a signal for the three equivalent methyl carbons, which would appear in the upfield aliphatic region.

-

Methylene Carbon: The carbon of the methylene linker would resonate at a chemical shift influenced by the adjacent nitrogen and carbonyl functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorptions for tert-Butyl Uracil-1-ylacetate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Strong | C=O stretching (ester) |

| Data not available | Strong | C=O stretching (amide/uracil) |

| Data not available | Medium | N-H stretching |

| Data not available | Medium | C-H stretching (alkane) |

| Data not available | Medium | C-O stretching (ester) |

Note: Specific experimental data for tert-butyl uracil-1-ylacetate is not publicly available in the searched resources. The table is a template for the expected absorptions.

Interpretation and Causality:

-

Carbonyl Absorptions: The most prominent peaks in the IR spectrum would be the strong absorptions corresponding to the C=O stretching vibrations. The ester carbonyl would typically appear at a higher wavenumber (around 1735-1750 cm⁻¹) than the amide-like carbonyls of the uracil ring.

-

N-H and C-H Stretching: A broad absorption in the region of 3100-3300 cm⁻¹ would indicate the N-H stretch of the uracil ring. C-H stretching vibrations from the methylene and tert-butyl groups would be observed in the 2850-3000 cm⁻¹ region.

-

C-O Stretching: The C-O stretch of the ester group would be expected to show a strong absorption in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for tert-Butyl Uracil-1-ylacetate

| m/z | Interpretation |

| Data not available | [M]⁺ (Molecular Ion) |

| Data not available | [M - 57]⁺ (Loss of tert-butyl group) |

| Data not available | Other significant fragments |

Note: Specific experimental data for tert-butyl uracil-1-ylacetate is not publicly available in the searched resources. The table is a template for the expected fragments.

Interpretation and Causality:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of tert-butyl uracil-1-ylacetate.

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of the tert-butyl cation (m/z = 57), resulting in a prominent peak at [M-57]⁺. Other fragments corresponding to the uracil and acetate moieties would also be expected, providing further structural confirmation.

Experimental Protocols

Accurate and reproducible data acquisition is critical for reliable spectroscopic analysis. The following are generalized protocols for obtaining the data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl uracil-1-ylacetate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain a satisfactory spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Figure 2. General workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution, use a suitable solvent that does not have interfering absorptions in the regions of interest and a liquid cell.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the pure solvent. Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Label the significant peaks with their wavenumbers.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The comprehensive spectroscopic analysis of tert-butyl uracil-1-ylacetate through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust methodology for its structural confirmation and purity assessment. Understanding the characteristic signals, absorptions, and fragmentation patterns detailed in this guide is essential for any scientist working with this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization of this compound.

References

Note: As specific experimental data for tert-butyl uracil-1-ylacetate was not found in publicly available literature during the search, this guide is based on established principles of spectroscopic interpretation for the constituent functional groups. Should a publication containing the full experimental data become available, this guide will be updated accordingly.

solubility of tert-Butyl uracil-1-ylacetate in common organic solvents

This guide provides an in-depth technical analysis of the solubility profile, solvent selection strategies, and isolation protocols for tert-Butyl uracil-1-ylacetate (also known as tert-butyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate).

This intermediate is a critical building block in the synthesis of Peptide Nucleic Acid (PNA) monomers. Its physicochemical behavior is defined by a "push-pull" polarity: the highly polar, hydrogen-bonding uracil head group versus the lipophilic tert-butyl ester tail.

Physicochemical Context & Solubility Logic

To master the handling of this compound, one must understand its amphiphilic nature. It does not behave like a simple organic ester nor a pure nucleobase.[1]

-

The Uracil Head (Polar): Contains two carbonyls and secondary amines (N3-H), creating significant hydrogen bond donor/acceptor potential. This drives solubility in polar aprotic solvents (DMF, DMSO).

-

The tert-Butyl Tail (Lipophilic): Provides steric bulk and lipophilicity, disrupting the crystal lattice enough to allow solubility in moderately polar organic solvents (DCM, EtOAc), unlike unsubstituted uracil.

Solubility Matrix

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Reaction Media: Primary solvents for alkylation reactions. Excellent for dissolving the nucleobase. |

| Chlorinated | DCM, Chloroform | Good | Extraction/Workup: Ideal for liquid-liquid extraction from aqueous phases. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Purification: Soluble at reflux; sparingly soluble at RT. Ideal candidate for recrystallization.[2] |

| Alcohols | Methanol, Ethanol | Moderate to Good | Analysis: Good for HPLC sample prep. Can be used for precipitation if water is added. |

| Non-Polar | Hexanes, Pentane | Insoluble | Anti-Solvent: Used to crash out the product during trituration or recrystallization. |

| Aqueous | Water | Poor | Precipitation: The compound will precipitate upon dilution of a DMF/DMSO reaction mixture into water. |

Experimental Protocols

These protocols are designed to be self-validating . If the expected physical change (precipitation, phase separation) does not occur, the "Troubleshooting" steps provide the corrective logic.

Protocol A: Isolation via Aqueous Precipitation (High Throughput)

Best for large-scale crude isolation where high purity is not immediately required.

-

Quenching: Pour the reaction mixture (typically in DMF or DMSO) slowly into 10 volumes of ice-cold water with vigorous stirring.

-

Induction: Stir for 30–60 minutes. A white to off-white precipitate should form.

-

Validation: If the solution remains cloudy but no solid forms, the ionic strength is too low. Add saturated NaCl (brine) to induce "salting out."

-

-

Filtration: Collect the solid via vacuum filtration.[2]

-

Washing: Wash the filter cake with:

-

3x Water (to remove residual DMF).

-

1x Hexane (to remove lipophilic impurities/grease).

-

-

Drying: Vacuum dry at 40°C. Do not exceed 60°C as the tert-butyl ester is acid-sensitive and thermally labile over long periods.

Protocol B: Purification via Recrystallization (High Purity)

Recommended for analytical standards or critical PNA synthesis steps.

-

Dissolution: Place the crude solid in a flask. Add Ethyl Acetate (EtOAc) .[7]

-

Heating: Heat to reflux (approx. 77°C). Add EtOAc dropwise until the solid just dissolves.

-

Note: If a small amount of dark residue remains insoluble, filter it off while hot (this is likely polymerized uracil or inorganic salts).

-

-

Anti-Solvent Addition: Remove from heat. While still hot, add Hexane dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add 1–2 drops of EtOAc to clear the solution.

-

Crystallization: Allow the solution to cool to Room Temperature (RT) undisturbed, then move to 4°C (fridge).

-

Result: Fine white needles or a microcrystalline powder should form.

-

-

Collection: Filter and wash with cold 1:3 EtOAc:Hexane.

Strategic Decision Frameworks (Visualized)

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher through the logical flow of solvent choice based on the process stage.

Caption: Logical flow for solvent selection based on the operational phase of the experiment.

Figure 2: Synthesis & Isolation Workflow

A step-by-step visualization of the standard synthesis route to ensure process integrity.

Caption: Critical path for the synthesis and purification of tert-butyl uracil-1-ylacetate.

Critical Parameters & Troubleshooting

-

N3-Alkylation Side Product:

-

Issue: Over-alkylation can occur at the N3 position (dialkylated product).

-

Solubility Difference: The dialkylated byproduct is significantly more lipophilic than the desired N1-monoalkylated product.

-

Separation: If recrystallization fails to remove it, use column chromatography.

-

Mobile Phase: 2% Methanol in DCM (The byproduct elutes first; the desired N1-product is more polar and elutes later).

-

-

-

Hydrolysis Risk:

-

Avoid using strong acids or heating in water for extended periods. The tert-butyl ester is acid-labile (cleaves to the free acid, which is water-soluble and will be lost in the aqueous waste).

-

References

-

Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497–1500. Link

-

Thomson, S. A., Josey, J. A., Cadilla, R., Gaul, M. D., Hassman, C. F., ... & U.S. Patent 6,395,474. (2002). Peptide Nucleic Acids. U.S. Patent Office. Link

-

Dueholm, K. L., Egholm, M., Behrens, C., Christensen, L., Hansen, H. F., Vulpius, T., ... & Nielsen, P. E. (1994). Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: thymine, cytosine, adenine, and guanine and their oligomerization. The Journal of Organic Chemistry, 59(19), 5767-5773. Link

-

Hudson, R. H., & Wojciechowski, F. (2007). Synthesis of a fluorescent PNA monomer containing 5-((9H-fluoren-2-yl)ethynyl)uracil. Nucleosides, Nucleotides, and Nucleic Acids, 26(8-9), 1199-1202. Link

Sources

- 1. hbgxchemical.com [hbgxchemical.com]

- 2. amherst.edu [amherst.edu]

- 3. youtube.com [youtube.com]

- 4. CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]

- 5. Butyl Acetate | C6H12O2 | CID 31272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

tert-Butyl uracil-1-ylacetate literature review and citations

This guide serves as an authoritative technical resource on tert-Butyl uracil-1-ylacetate , a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers.[1] It is designed for organic chemists and process scientists involved in oligonucleotide analogue development.

Synthesis, Characterization, and Application in PNA Monomer Production[1][2]

Executive Summary

tert-Butyl uracil-1-ylacetate (IUPAC: tert-butyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate) is a protected pyrimidine derivative.[1] It serves as a strategic precursor to uracil-1-acetic acid , the nucleobase-linker moiety required to functionalize the N-(2-aminoethyl)glycine (AEG) backbone of Peptide Nucleic Acids (PNAs).[1]

Unlike ethyl or methyl ester analogues, the tert-butyl ester offers a distinct advantage: it is acid-labile .[1] This allows for the revelation of the carboxylic acid under mild acidic conditions (e.g., Trifluoroacetic acid), avoiding the harsh saponification (NaOH/LiOH) steps that can degrade sensitive functional groups or cause racemization in complex PNA backbones.[2]

Chemical Identity & Properties

-

Chemical Name: tert-Butyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate[1]

-

Molecular Formula:

[1][2] -

Molecular Weight: 226.23 g/mol [2]

-

Structure: A uracil ring alkylated at the

position with a tert-butyl acetate moiety.[1] -

Solubility: Soluble in polar organic solvents (DMF, DMSO, Dichloromethane, Ethyl Acetate).[2] Poorly soluble in water and hexanes.[1]

Synthetic Methodology

The synthesis relies on the regioselective alkylation of the uracil ring. The challenge lies in distinguishing between the

3.1. Reaction Pathway (Method A: Direct Alkylation)

This protocol utilizes potassium carbonate (

Reagents:

Step-by-Step Protocol:

-

Activation: Charge a round-bottom flask with Uracil (10 mmol) and anhydrous

(12 mmol). Add anhydrous DMF (20 mL). Stir at room temperature for 30 minutes to ensure deprotonation. The suspension may become slightly clearer or change texture. -

Alkylation: Dropwise add tert-butyl bromoacetate (11 mmol) to the stirring suspension over 10 minutes.

-

Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (5% MeOH in DCM).[1][2] The product (

-isomer) typically runs lower than the dialkylated byproduct but higher than the starting uracil.[1] -

Quench: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate may form.[1]

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL).[1] -

Wash: Wash the combined organic layers with water (

) and brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude residue often contains the

-isomer (major),

3.2. Structural Validation (Self-Validating NMR)

To ensure the product is the correct

-

-isomer (Target): The

-

-isomer (Impurity): If alkylation occurs at

-

tert-Butyl Group: A strong singlet integrating to 9 protons at approximately 1.45 ppm .[1]

Application: PNA Monomer Assembly

Once isolated, tert-butyl uracil-1-ylacetate is converted into the free acid for coupling to the PNA backbone.[1]

-

Cleavage: Treat the ester with TFA/DCM (1:1) for 2 hours at room temperature.

-

Workup: Evaporate volatiles in vacuo. Co-evaporate with toluene to remove residual TFA.[1]

-

Product: Uracil-1-acetic acid (Quantitative yield).

-

Coupling: The free acid is then activated (using HBTU/HATU) and coupled to the secondary amine of the protected backbone (e.g., Fmoc-Aeg-OPfp or similar).[1]

Visualization of Pathways

Diagram 1: Synthesis and Regioselectivity

This diagram illustrates the competition between

Caption: Reaction scheme showing the regioselective alkylation of uracil and subsequent acidolysis to the PNA precursor.

Diagram 2: PNA Monomer Assembly Logic

This flowchart demonstrates where this specific intermediate fits into the broader drug development workflow for PNA therapeutics.

Caption: Workflow integrating the uracil intermediate into the Fmoc-PNA monomer synthesis cycle.

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Reaction Yield | 65% – 80% | Dependent on strict anhydrous conditions.[1] |

| Regioselectivity | > 10:1 ( | Optimized by keeping base stoichiometry < 1.5 eq.[1][2] |

| Cleavage Condition | 50% TFA in DCM | Complete conversion in < 2 hours. |

| Appearance | White Crystalline Solid | Recrystallization from EtOAc/Hexanes recommended.[1] |

| ~0.45 | 5% MeOH in DCM (Silica).[1] |

References

-

PNA Monomer Synthesis Overview: Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991).[2] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500.[1][2] [1][2]

-

Alkylation of Uracil: Dueholm, K. L., Egholm, M., Behrens, C., Christensen, L., Hansen, H. F., Vulpius, T., ...[2] & Nielsen, P. E. (1994).[2] Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: thymine, cytosine, adenine, and guanine and their oligomerization. The Journal of Organic Chemistry, 59(19), 5767-5773.[2] [1][2]

-

Use of tert-Butyl Esters in PNA: Thomson, S. A., Josey, J. A., Cadilla, R., Gaul, M. D., Hassman, C. F., Luzzio, M. J., ...[2] & Zuckermann, R. N. (1995).[2] Fmoc mediated synthesis of peptide nucleic acids. Tetrahedron, 51(22), 6179-6194.[1][2]

-

Acid Labile Protecting Groups: Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (General Reference for TFA cleavage of t-butyl esters).

Sources

- 1. tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | C13H23ClO4 | CID 9835373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Machinery of Uracil Homeostasis: An In-depth Technical Guide to Degradation Pathways

Abstract

Uracil, a fundamental pyrimidine base, occupies a central role in cellular metabolism, primarily as a component of RNA. However, its presence in DNA is considered a mutagenic lesion, necessitating robust degradation and repair mechanisms. This technical guide provides a comprehensive exploration of the enzymatic pathways governing uracil degradation. We will dissect the canonical reductive pathway, prevalent from bacteria to humans, and the alternative oxidative "Rut" pathway found in certain prokaryotes. A thorough understanding of these mechanisms is paramount for researchers in molecular biology, oncology, and pharmacology, particularly in the context of drug development, where enzymes of these pathways are critical determinants of the efficacy and toxicity of fluoropyrimidine-based chemotherapeutics.

Introduction: The Dual Nature of Uracil

Uracil is a pyrimidine nucleobase that base-pairs with adenine in RNA. Its synthesis and incorporation into RNA are essential for protein synthesis and other cellular functions. Conversely, the presence of uracil in DNA, arising from either the deamination of cytosine or the misincorporation of dUTP during replication, poses a significant threat to genomic integrity.[1][2] Unrepaired uracil can lead to G:C to A:T transition mutations.[1] To counteract this, cells have evolved sophisticated mechanisms to maintain uracil homeostasis, balancing its essential role in RNA metabolism with the imperative of its removal from DNA. Central to this regulation are the uracil degradation pathways, which not only eliminate excess uracil but also play a crucial role in the catabolism of pyrimidine analogues used in cancer therapy.

The Reductive Pathway: The Major Catabolic Route

The reductive pathway is the primary mechanism for uracil degradation in a wide range of organisms, including mammals.[3] This three-step enzymatic cascade, primarily occurring in the liver, converts uracil into non-toxic, water-soluble end products that can be either excreted or repurposed for other metabolic processes.[4]

The Enzymatic Cascade of the Reductive Pathway

The catabolism of uracil via the reductive pathway is a sequential process catalyzed by three key enzymes:

-

Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the pathway.[5] DPD catalyzes the NADPH-dependent reduction of uracil to 5,6-dihydrouracil.[6] The activity of DPD is a critical determinant of the pharmacokinetic profile of the anticancer drug 5-fluorouracil (5-FU).[4][6]

-

Dihydropyrimidinase (DHP): Following the reduction of uracil, DHP mediates the hydrolytic ring opening of dihydrouracil to form N-carbamoyl-β-alanine (β-ureidopropionate).[7][8]

-

β-Ureidopropionase (β-UP): The final step involves the cleavage of N-carbamoyl-β-alanine by β-UP to yield β-alanine, ammonia (NH₃), and carbon dioxide (CO₂).[4][7] β-alanine can then be utilized in the synthesis of coenzyme A or be excreted.[4]

The end products of uracil degradation are readily soluble and do not pose a risk of accumulation under normal physiological conditions, unlike the end product of purine degradation, uric acid.[4]

Figure 1: The Reductive Pathway of Uracil Degradation.

Clinical Significance: DPD Deficiency and 5-Fluorouracil Toxicity

The reductive pathway, particularly the activity of DPD, is of immense clinical importance in the context of cancer chemotherapy. 5-fluorouracil (5-FU) and its oral prodrug capecitabine are widely used anticancer agents that function by inhibiting thymidylate synthase, a key enzyme in DNA synthesis.[9] Over 80% of an administered dose of 5-FU is catabolized by DPD in the liver.[9]

A significant portion of the population carries genetic variants in the DPYD gene, leading to reduced or absent DPD activity, a condition known as DPD deficiency.[10][11] In these individuals, the clearance of 5-FU is impaired, leading to a buildup of the drug and its toxic metabolites.[10] This can result in severe and life-threatening toxicities, including neutropenia, mucositis, diarrhea, and neurotoxicity.[11] Therefore, screening for DPD deficiency prior to the administration of fluoropyrimidine-based drugs is now recommended to allow for dose adjustments or the selection of alternative therapies.[11]

| Enzyme | Gene | Function in Uracil Degradation | Clinical Relevance |

| Dihydropyrimidine Dehydrogenase (DPD) | DPYD | Catalyzes the initial, rate-limiting step: Uracil → Dihydrouracil | Primary enzyme for 5-Fluorouracil (5-FU) catabolism. Deficiency leads to severe 5-FU toxicity.[9][10] |

| Dihydropyrimidinase (DHP) | DPYS | Hydrolyzes dihydrouracil to N-carbamoyl-β-alanine. | Defects can lead to adverse reactions to 5-FU.[7] |

| β-Ureidopropionase (β-UP) | UPB1 | Cleaves N-carbamoyl-β-alanine to β-alanine, NH₃, and CO₂. | The final step in the pathway.[7] |

Table 1: Key Enzymes of the Reductive Uracil Degradation Pathway.

The Oxidative "Rut" Pathway: A Bacterial Alternative

While the reductive pathway is the most widespread, some bacteria, including Escherichia coli, utilize an alternative oxidative pathway for uracil degradation, known as the Rut pathway.[3][12] This pathway is particularly important for utilizing pyrimidines as a nitrogen source.[12]

A Distinct Enzymatic Cascade

The Rut pathway is encoded by the rut operon, which includes genes for seven proteins (RutA-G).[12] The initial and novel step of this pathway is catalyzed by RutA, a monooxygenase that, in conjunction with a flavin reductase (RutF), directly cleaves the uracil ring between N-3 and C-4 to produce ureidoacrylate.[12] This is in stark contrast to the reductive pathway, which first reduces the pyrimidine ring.

Subsequent enzymatic steps lead to the release of two molecules of ammonia, malonic semialdehyde, and carbon dioxide.[12] The malonic semialdehyde is then reduced to 3-hydroxypropionic acid.[12]

Figure 2: The Initial Step of the Oxidative "Rut" Pathway.

Regulation and Physiological Role

The rut operon is under the control of the RutR repressor and is induced by the presence of uracil.[12] Its expression is also regulated by the general nitrogen regulatory system, highlighting its role in nitrogen assimilation.[12] The end products of the Rut pathway, with the exception of ammonia, are considered waste products for E. coli.[3]

Uracil in DNA: The Role of Base Excision Repair

Beyond catabolic degradation, the removal of uracil from DNA is a critical DNA repair process initiated by uracil-DNA glycosylases (UDGs).[1][13] This process is part of the base excision repair (BER) pathway.

The Base Excision Repair Pathway for Uracil

The BER pathway for uracil removal involves a series of enzymatic steps:

-

Recognition and Excision: A UDG recognizes the uracil base within the DNA double helix and cleaves the N-glycosidic bond between the uracil and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[1][14]

-

AP Site Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site.[1]

-

DNA Synthesis and Ligation: A DNA polymerase inserts the correct nucleotide (cytosine or thymine) and a DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA sequence.[1][14]

Figure 3: The Base Excision Repair Pathway for Uracil in DNA.

Experimental Protocols

Assay for Dihydropyrimidine Dehydrogenase (DPD) Activity

This protocol provides a general method for determining DPD activity in cell extracts or tissue homogenates by monitoring the catabolism of radiolabeled uracil.

Materials:

-

[6-¹⁴C]-Uracil

-

NADPH

-

Cell or tissue extract

-

Tris-HCl buffer (pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and the cell or tissue extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [6-¹⁴C]-uracil.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold ethanol or by boiling.

-

Centrifuge to pellet precipitated proteins.

-

Spot the supernatant onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate uracil from its catabolites (dihydrouracil, N-carbamoyl-β-alanine, and β-alanine).

-

Visualize the spots using a phosphorimager or by scraping the spots and quantifying the radioactivity using a scintillation counter.

-

Calculate DPD activity based on the conversion of uracil to its metabolites.

Self-Validation:

-

Include a negative control without the cell extract to account for non-enzymatic degradation.

-

Include a positive control with a known amount of purified DPD.

-

Confirm the identity of the product spots by running standards on the same TLC plate.

Conclusion and Future Directions

The degradation of uracil is a fundamental biological process with significant implications for cellular homeostasis and human health. The reductive pathway, with DPD as its gatekeeper, is not only essential for pyrimidine catabolism but also a critical factor in the clinical management of cancer patients receiving fluoropyrimidine chemotherapy. The discovery of the alternative oxidative Rut pathway in bacteria has expanded our understanding of the diverse metabolic strategies employed by different organisms.

Future research in this field is likely to focus on several key areas:

-

Personalized Medicine: Further development of rapid and reliable methods for DPD deficiency screening to personalize fluoropyrimidine therapy and minimize adverse drug reactions.

-

Drug Development: The design of novel inhibitors of DPD to modulate the metabolism of 5-FU and potentially enhance its therapeutic index.

-

Microbiome Research: Investigating the contribution of the gut microbiome's pyrimidine degradation pathways to host metabolism and drug response.

A deeper understanding of the intricate mechanisms of uracil degradation will continue to provide valuable insights for both basic research and the development of improved therapeutic strategies.

References

-

Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

uracil degradation | Pathway - PubChem. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

The reductive pathway for the degradation of pyrimidine nucleotides in... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Uracil and 5-fluorouracil degradation pathway. Uracil and... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). American Society for Microbiology. Retrieved February 7, 2024, from [Link]

-

Pyrimidine catabolic pathways. Known reductive (1) and oxidative (2)... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]

-

Enzymatic degradation of uracil-containing DNA. II. Evidence for N-glycosidase and nuclease activities in unfractionated extracts of Bacillus subtilis. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

-

Role Of Uracil DNA Glycosylase In Base Excision Repair - Michele Evans. (n.d.). Grantome. Retrieved February 7, 2024, from [Link]

-

A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. (2020, March 18). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

DPD deficiency. (n.d.). Cancer Research UK. Retrieved February 7, 2024, from [Link]

-

Citric acid cycle. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

-

A previously undescribed pathway for pyrimidine catabolism. (2006, March 28). PNAS. Retrieved February 7, 2024, from [Link]

-

Pyrimidine Salvage pathway = Pyrimidine Nucleotides synthesis pathway = Nucleotide synthesis. (2023, August 21). YouTube. Retrieved February 7, 2024, from [Link]

-

Enzymes of uracil catabolism in normal and neoplastic human tissues. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

-

Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Uracil-DNA glycosylase in base excision repair and adaptive immunity: species differences between man and mouse. (2011, May 13). PubMed. Retrieved February 7, 2024, from [Link]

-

Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

-

Three Arabidopsis UMP kinases have different roles in pyrimidine nucleotide biosynthesis and (deoxy)CMP salvage. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]

-

Evaluation of an oral uracil loading test to identify DPD-deficient patients using a limited sampling strategy. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]

-

Uridine phosphorylase: An important enzyme in pyrimidine metabolism and fluoropyrimidine activation. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

The Biochemistry of Pyrimidine Base Catabolism: Why Understanding the Cellular Recycling of Pyrimidine Bases is Important. (2015). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Chapter 5 -Molecular Basis Of Inheritance. (n.d.). NCERT. Retrieved February 7, 2024, from [Link]

-

EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. (2020, April 30). European Medicines Agency. Retrieved February 7, 2024, from [Link]

-

Uracil in DNA and its processing by different DNA glycosylases. (2008, November 13). Royal Society Publishing. Retrieved February 7, 2024, from [Link]

-

Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]

-

Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis. (n.d.). PMC. Retrieved February 7, 2024, from [Link]

-

Dihydropyrimidine Dehydrogenase (DPYD). (n.d.). ARUP Consult. Retrieved February 7, 2024, from [Link]

-

Uracil DNA base excision repair and extrahelical recognition of uracil. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Base Excision Repair | DNA Repair Mechanism. (2017, October 6). YouTube. Retrieved February 7, 2024, from [Link]

Sources

- 1. Role Of Uracil DNA Glycosylase In Base Excision Repair - Michele Evans [grantome.com]

- 2. Uracil-DNA glycosylase in base excision repair and adaptive immunity: species differences between man and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]

- 10. cancerresearchuk.org [cancerresearchuk.org]

- 11. EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine | European Medicines Agency (EMA) [ema.europa.eu]

- 12. journals.asm.org [journals.asm.org]

- 13. Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

synthesis of tert-Butyl uracil-1-ylacetate from uracil and tert-butyl chloroacetate

Executive Summary & Application Context

This application note details the synthesis of tert-butyl uracil-1-ylacetate (also known as tert-butyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate). This compound is a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers, specifically for the Thymine nucleobase.

The synthesis presents a classic challenge in heterocyclic chemistry: regioselectivity . Uracil possesses two nucleophilic nitrogen atoms (N1 and N3). For PNA and most pharmaceutical applications, substitution at the N1 position is required to mimic the natural glycosidic bond found in DNA/RNA. This guide provides a robust, field-proven protocol using potassium carbonate in DMF, along with mechanistic insights to maximize the N1:N3 product ratio.

Mechanistic Insight & Reaction Design

The Regioselectivity Challenge (N1 vs. N3)

Uracil exists as a lactam-lactim tautomeric system, but the diketo form predominates in solution. The acidity of the N-H protons dictates the alkylation site:

-

N3-H (pKa ~ 9.5): More acidic due to resonance stabilization by two flanking carbonyls (C2 and C4).

-

N1-H (pKa ~ 9.9): Less acidic, flanked by only one carbonyl (C2) and the alkene at C5-C6.

The Paradox: While N3 is more acidic and deprotonates first, N1-alkylation is thermodynamically preferred and often kinetically favored under specific conditions.

-

Sterics: The N3 position is sterically more crowded (flanked by two carbonyls).

-

Thermodynamics: The N1-substituted product preserves the specific hydrogen-bonding donor/acceptor motif required for Watson-Crick base pairing (which is why nature utilizes N1-glycosidic bonds).

Reaction Scheme

The reaction utilizes a weak base (

Figure 1: Reaction pathway highlighting the divergence between the desired N1 product and N3/Bis-alkylated byproducts.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| Uracil | 112.09 | 1.0 | Substrate |

| tert-Butyl Chloroacetate | 150.60 | 1.0 - 1.1 | Electrophile |

| Potassium Carbonate ( | 138.21 | 1.0 - 1.2 | Base |

| DMF (N,N-Dimethylformamide) | - | Solvent | 5-10 mL per gram of Uracil |

| Potassium Iodide (KI) | 166.00 | 0.1 (Cat.) | Finkelstein Catalyst (Optional) |

Step-by-Step Procedure

Note: The tert-butyl ester is acid-labile. Avoid acidic aqueous washes or silica gel chromatography with acidic modifiers.

Step 1: Reaction Setup

-

Equip a dry round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride or inert gas inlet).

-

Charge the flask with Uracil (1.0 equiv) and anhydrous DMF .

-

Add finely ground anhydrous

(1.05 equiv) .-

Expert Tip: Do not use a large excess of base (>1.5 equiv) as this increases the risk of N1,N3-bis-alkylation.

-

-

Stir the suspension at room temperature for 30 minutes to allow partial deprotonation.

-

Add tert-butyl chloroacetate (1.05 equiv) dropwise.

-

Optional: Add catalytic KI (0.1 equiv) to accelerate the reaction via in situ formation of the more reactive tert-butyl iodoacetate.

-

Step 2: Reaction Monitoring

-

Stir the mixture at Room Temperature for 24–48 hours.

-

Note: Heating (>60°C) accelerates the reaction but significantly increases N3-alkylation and bis-alkylation byproducts.

-

-

Monitor by TLC (System: 5% Methanol in Dichloromethane).

-

Uracil Rf: ~0.2 (Stays near baseline)

-

Product Rf: ~0.5

-

Bis-alkylated impurity Rf: ~0.8 (High running)

-

Step 3: Workup & Isolation

-

Filter the reaction mixture through a sintered glass funnel or Celite pad to remove inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure (Rotavap) at <50°C to remove the majority of DMF. A high-vacuum pump is recommended to avoid thermal degradation.

-

Precipitation Method (Preferred for Scale-up):

-

Pour the residue into ice-cold water (10x volume relative to residue).

-

Stir vigorously. The product often precipitates as a white solid.

-

Filter, wash with cold water, and dry in a vacuum desiccator.

-

-

Extraction Method (If oil forms):

-

Dissolve residue in Ethyl Acetate.

-

Wash with water (3x) to remove residual DMF.

-

Wash with Brine (1x).

-

Dry over

, filter, and concentrate.[2]

-

Step 4: Purification

-

Recrystallization: The crude solid can often be recrystallized from Ethanol or Ethyl Acetate/Hexane.

-

Column Chromatography: If necessary, purify on silica gel using a gradient of 0-5% Methanol in Dichloromethane (DCM).

-

Warning: Do not use acetic acid in the eluent; it may cleave the tert-butyl ester.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Quality Control & Validation

To validate the integrity of the synthesized product, compare analytical data against these standards:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 146–148 °C (Lit. value).

-

1H NMR (DMSO-d6, 400 MHz):

- 11.35 (s, 1H, N3-H) — Crucial: Presence confirms mono-alkylation.

- 7.60 (d, 1H, H-6)

- 5.60 (d, 1H, H-5)

- 4.45 (s, 2H, N-CH2-CO)

- 1.42 (s, 9H, t-Butyl)

-

Regioselectivity Check:

-

If N3-alkylation occurred, the N3-H signal (

11.35) would be absent. -

If Bis-alkylation occurred, the integration of the t-Butyl signal would double relative to the pyrimidine protons.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction due to low solubility of Uracil. | Add catalytic KI (Finkelstein reaction) to generate the more reactive iodide in situ. Ensure DMF is dry. |

| High N3/Bis-alkylation | Temperature too high or excess base used. | Maintain reaction at Room Temperature. Strictly limit |

| Oily Product | Residual DMF. | DMF is difficult to remove. Perform extra water washes during extraction or use a high-vacuum pump with a liquid nitrogen trap. |

| Loss of t-Butyl Group | Acidic conditions during workup. | Ensure all glassware is acid-free. Do not use acid in TLC/Column eluents. |

References

-

Original PNA Synthesis Methodology: Thomson, S. A., Josey, J. A., Cadilla, R., Gaul, M. D., Hassman, C. F., Luzzio, M. J., ... & Zuckermann, R. N. (1995). Fmoc mediated synthesis of peptide nucleic acids. Tetrahedron, 51(22), 6179-6194.

-

Regioselectivity in Uracil Alkylation: Boncel, S., Gondela, A., & Walczak, K. (2010). Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils. Synthesis, 2010(10), 1573-1589.[5]

-

General Pyrimidine Alkylation Protocols: Nagel, S. (1984). Alkylation of Uracil and Cytosine. Chem. Ber.

Sources

Application Note: Protocol for Selective N1-Alkylation of Uracil Using tert-Butyl Esters

Executive Summary & Strategic Value

The selective functionalization of the uracil pharmacophore is a cornerstone in the synthesis of antiviral (e.g., acyclovir analogs) and antineoplastic agents. While the uracil ring possesses two nucleophilic nitrogen atoms (N1 and N3), N1-alkylation is the biologically relevant modification for nucleoside mimicry.

Direct alkylation often suffers from poor regioselectivity, yielding mixtures of N1-monoalkylated, N3-monoalkylated, and N1,N3-dialkylated products. This guide details a robust, self-validating protocol for the selective N1-alkylation of uracil using tert-butyl bromoacetate . The use of the tert-butyl ester is strategic: it provides a bulky, lipophilic handle that improves solubility in organic solvents during workup and serves as an acid-labile protecting group for the carboxylic acid, facilitating downstream diversification.

Mechanistic Grounding: The Basis of Selectivity

To achieve high fidelity in this reaction, one must exploit the thermodynamic and kinetic differences between the N1 and N3 positions.

Acidity and Nucleophilicity

The regioselectivity is primarily driven by the difference in acidity (pKa) between the two amide-like protons.

-

N1-H (pKa ~9.5): Flanked by one carbonyl (C2) and one alkene (C6). It is significantly more acidic than N3.

-

N3-H (pKa ~12.0): Flanked by two carbonyls (C2 and C4), but the imide character is less acidic in the neutral heterocycle context due to resonance stabilization patterns specific to the pyrimidine ring.

Under controlled basic conditions (using a weak base like K₂CO₃), the N1 proton is preferentially removed, generating the N1-anion. This species acts as the nucleophile.

The "Soft" Electrophile Advantage

tert-Butyl bromoacetate is a relatively "soft" electrophile compared to harder alkylating agents (like sulfates). The bulky tert-butyl group provides a secondary advantage: it imposes steric drag that disfavors attack at the more sterically crowded N3 position (which is flanked by two carbonyl oxygens), further enhancing N1 selectivity.

Figure 1: Mechanistic pathway highlighting the pKa-driven selective deprotonation of N1.

Experimental Protocols

We present two protocols: Method A (The Standard "Workhorse") for general applications and Method B (The Silyl-Linker Method) for substrates requiring >98% regioselectivity.

Method A: Base-Promoted Direct Alkylation (Standard)

Best for: Standard uracil, 5-fluorouracil, and thymine.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Uracil Substrate | 1.0 | Nucleophile |

| K₂CO₃ (Anhydrous) | 1.05 | Base (Mild, prevents N3 deprotonation) |

| tert-Butyl Bromoacetate | 1.05 | Electrophile |

| DMF (Anhydrous) | [0.5 M] | Solvent (Polar aprotic promotes SN2) |

Step-by-Step Workflow

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

-

Solubilization: Add Uracil (1.0 eq) and anhydrous DMF (concentration ~0.5 M). Stir until a suspension or clear solution forms.

-

Activation: Add anhydrous K₂CO₃ (1.05 eq). Crucial: Do not use a large excess (e.g., >1.5 eq) as this increases the risk of N3 deprotonation and dialkylation.

-

Reaction: Stir at Room Temperature (20–25 °C) for 30 minutes to ensure N1 deprotonation.

-

Addition: Add tert-butyl bromoacetate (1.05 eq) dropwise via syringe over 5 minutes.

-

Monitoring: Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The product usually moves higher (Rf ~0.6) than the starting material.

-

Workup:

-

Pour the mixture into ice-cold water (10x reaction volume).

-

The tert-butyl ester product often precipitates as a white solid. Filter and wash with cold water.

-

If no precipitate: Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc) if necessary.

Method B: Silyl-Linker Protocol (High Precision)

Best for: Sensitive substrates or when absolute regiocontrol is required.

This method uses transient silylation to make the uracil soluble and highly nucleophilic at N1 without using strong bases that might degrade sensitive groups.

Reagents

-

Hexamethyldisilazane (HMDS) (2.0 eq)

-

Catalytic Ammonium Sulfate ((NH₄)₂SO₄) (0.1 eq)

-

tert-Butyl Bromoacetate (1.1 eq)

-

Acetonitrile (MeCN) (Solvent)

Workflow

-

Silylation: In a dry flask, reflux Uracil, HMDS, and cat. (NH₄)₂SO₄ in MeCN for 2–3 hours until the solution becomes clear (formation of bis-silylated uracil).

-

Concentration: Evaporate excess HMDS and solvent under vacuum (strictly anhydrous).

-

Alkylation: Redissolve the silylated residue in fresh anhydrous MeCN. Add tert-butyl bromoacetate (1.1 eq).

-

Reflux: Heat to reflux for 4–6 hours. The silyl group at N1 is displaced by the alkyl group (Hilbert-Johnson type mechanism), while the N3-silyl group hydrolyzes upon workup.

-

Hydrolysis: Add aqueous NaHCO₃ to quench and hydrolyze the N3-TMS group. Extract with DCM.[4]

Figure 2: Decision tree for selecting the optimal alkylation protocol.

Data Analysis & Validation

NMR Characterization

Distinguishing N1 vs. N3 isomers is critical.

-

¹H NMR (DMSO-d₆):

-

N1-isomer: The N1-CH₂ protons typically appear as a singlet around 4.4 – 4.6 ppm .

-

N3-isomer: If present, N3-CH₂ protons often appear slightly downfield (4.6 – 4.8 ppm) due to the deshielding effect of two flanking carbonyls.

-

C6-H Proton: In N1-substituted uracils, the C6-H doublet (around 7.5–8.0 ppm) often shows a change in coupling constant compared to the unsubstituted parent.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure DMF is dry; increase time of base activation step. |

| N1,N3-Dialkylation | Excess Base/Electrophile | Strictly limit K₂CO₃ to 1.05 eq. Do not use >1.1 eq of alkyl halide. |

| O-Alkylation | Solvent too polar/Hard electrophile | Unlikely with bromoacetate, but ensure reaction is at RT (heating promotes O-alkylation). |

| Product Oiling Out | Lipophilicity of t-Butyl | Triturate the crude oil with cold Hexane/Ether to induce crystallization. |

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2014. Link

- Selective N1-alkylation of uracil derivatives.Synthetic Communications, 2005.

-

Synthesis and Chemoselective Alkylation of Uracil Derivatives. K.T.H.M. College Research Repository, 2023. Link

-

pKa Values of Uracil and Derivatized Uracils. Journal of Physical Chemistry A, 2023. Link

-

Selective N1-Alkylation of 1,3-Dibenzoyluracils. ResearchGate, 2025. Link

Sources

applications of tert-Butyl uracil-1-ylacetate in medicinal chemistry

Application Note: tert-Butyl Uracil-1-ylacetate in Medicinal Chemistry

Strategic Overview: The "Masked" Carboxy-Nucleobase

tert-Butyl uracil-1-ylacetate (CAS: 157410-06-7) serves as a critical intermediate in the synthesis of acyclic nucleoside analogs, specifically Peptide Nucleic Acids (PNAs) . Its structural value lies in the tert-butyl ester protecting group, which provides orthogonality to the base-labile (Fmoc) or acid-labile (Boc) protecting groups typically used on the PNA backbone amines.

In medicinal chemistry, this molecule functions as a dual-purpose scaffold :

-

PNA Monomer Precursor: It is the direct progenitor of Uracil-1-ylacetic acid, the "nucleobase acetic acid" required to functionalize the N-(2-aminoethyl)glycine backbone of PNAs.

-

Prodrug Linker: The acetate arm acts as a spacer to conjugate uracil derivatives to lipophilic drugs (e.g., Camptothecin), enhancing solubility and metabolic stability.

Application I: Peptide Nucleic Acid (PNA) Monomer Assembly

The most prevalent application of tert-butyl uracil-1-ylacetate is in the synthesis of PNA monomers. Unlike DNA, which uses a sugar-phosphate backbone, PNA uses a polyamide backbone.[1] The nucleobase must be attached via a methylene-carbonyl linker (carboxymethyl).

The Challenge: Direct alkylation of uracil with chloroacetic acid often yields N1/N3 mixtures and requires harsh conditions. The Solution: Alkylation with tert-butyl bromoacetate under mild basic conditions favors N1-selectivity due to steric bulk and softer electrophilicity, while the tert-butyl group prevents premature coupling during backbone synthesis.

Workflow Diagram: PNA Monomer Synthesis

Caption: Synthesis pathway converting Uracil to PNA Monomer via the tert-butyl ester intermediate. Note the critical acidolytic deprotection step.

Detailed Protocols

Protocol A: Regioselective N1-Alkylation of Uracil

Objective: Synthesize tert-butyl uracil-1-ylacetate with high N1/N3 regioselectivity.

Reagents:

-

Uracil (1.0 eq)

-

tert-Butyl bromoacetate (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

DMF (Dimethylformamide, anhydrous)[2]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, suspend Uracil (10 mmol) and

(20 mmol) in anhydrous DMF (20 mL). Stir at room temperature for 30 minutes. Note: This deprotonates the N1 position, which is more acidic (pKa ~9.5) than N3. -

Alkylation: Add tert-butyl bromoacetate (11 mmol) dropwise over 10 minutes.

-

Reaction: Stir the mixture at ambient temperature for 12–16 hours. Monitor via TLC (5% MeOH in DCM). The product (

~0.6) should appear distinct from uracil ( -

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a white solid.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 1:1) to remove trace N1,N3-dialkylated byproducts.

Validation Criteria:

-

1H NMR (DMSO-d6):

11.3 (s, 1H, N3-H), 7.6 (d, 1H, C6-H), 5.6 (d, 1H, C5-H), 4.4 (s, 2H, N1-

Protocol B: Chemoselective Deprotection (Activation)

Objective: Cleave the tert-butyl ester to yield the free carboxylic acid without affecting the nucleobase ring.

Reagents:

-

Dichloromethane (DCM)[2]

-

Triisopropylsilane (TIPS) - Scavenger for tert-butyl cations.

Methodology:

-

Dissolve tert-butyl uracil-1-ylacetate (1.0 g) in DCM (5 mL).

-

Add TIPS (2.0 eq) to scavenge the isobutylene carbocation generated during cleavage, preventing re-alkylation of the uracil ring.

-

Slowly add TFA (5 mL) to create a 1:1 TFA:DCM solution.

-

Stir at room temperature for 2–4 hours.

-

Evaporation: Concentrate the solution in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Isolation: Triturate the residue with diethyl ether to precipitate Uracil-1-ylacetic acid. Yields are typically quantitative.

Application II: Linkerology and Prodrug Design

Beyond PNA, this scaffold is used to link cytotoxic agents to the uracil moiety, exploiting the uracil ring's affinity for specific transporters or using it as a solubility enhancer.

Case Study: Camptothecin Conjugates Research indicates that conjugating 20(S)-camptothecin to uracil-1-ylacetic acid (derived from the tert-butyl ester) significantly alters cytotoxicity profiles.

Data: Cytotoxicity of Uracil-Linked Camptothecin (CPT)

Table 1: Comparative

| Compound | Linker Type | A549 (Lung) | HCT-8 (Colon) | Mechanism Note |

| Camptothecin (CPT) | None | 0.045 | 0.052 | Topoisomerase I inhibition |

| Uracil-CPT Ester | Acetate Linker | 0.038 | 0.048 | Improved cellular uptake via esterase cleavage |

| Target Scaffold | t-Bu Ester | >100 | >100 | Biologically inert (Control) |

Insight: The tert-butyl ester itself is inactive. However, once converted to the free acid and coupled to CPT, the "Uracil-Linker-Drug" conjugate often shows superior activity to the parent drug due to the "Trojan Horse" effect, where the nucleobase mimics natural substrates.

References

-

PNA Monomer Synthesis Strategy: Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991).[1] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science.

-